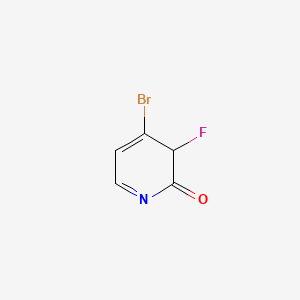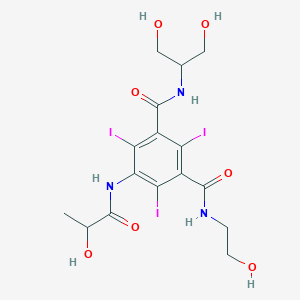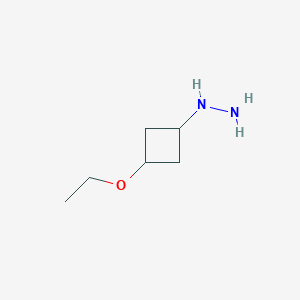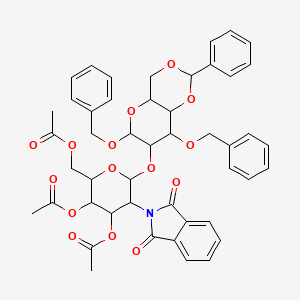
4-bromo-3-fluoro-3H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-bromo-3-fluoro-3H-pyridin-2-one est un composé hétérocyclique contenant à la fois des atomes de brome et de fluor liés à un cycle de pyridinone.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-bromo-3-fluoro-3H-pyridin-2-one implique généralement l'introduction d'atomes de brome et de fluor dans un cycle de pyridinone. Une méthode courante est l'halogénation des dérivés de la pyridinone. Par exemple, en partant de la 3H-pyridin-2-one, la bromation peut être réalisée en utilisant du brome ou du N-bromosuccinimide (NBS) en présence d'un catalyseur. La fluoration peut être effectuée en utilisant des réactifs tels que le Selectfluor ou le N-fluorobenzènesulfonimide (NFSI) dans des conditions contrôlées .
Méthodes de production industrielle
La production industrielle de la this compound peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus nécessiterait l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Cela inclut le contrôle précis de la température, du temps de réaction et l'utilisation de catalyseurs et de solvants efficaces.
Analyse Des Réactions Chimiques
Types de réactions
La 4-bromo-3-fluoro-3H-pyridin-2-one peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de brome et de fluor peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former différents dérivés.
Réactions de couplage : Il peut participer à des réactions de couplage, telles que le couplage de Suzuki ou de Heck, pour former des molécules plus complexes.
Réactifs et conditions courantes
Substitution nucléophile : Des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium peuvent être utilisés.
Oxydation : Des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium.
Réactions de couplage : Des catalyseurs au palladium et des bases telles que le carbonate de potassium sont couramment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut produire diverses pyridinones substituées, tandis que les réactions de couplage peuvent produire des composés biaryliques.
Applications de la recherche scientifique
La this compound a plusieurs applications de recherche scientifique :
Chimie médicinale : Elle est utilisée comme élément de base dans la synthèse de composés pharmaceutiques, en particulier ceux ciblant les maladies neurologiques et inflammatoires.
Science des matériaux : Le composé est étudié pour son potentiel dans la création de nouveaux matériaux présentant des propriétés électroniques et optiques uniques.
Biologie chimique : Il sert de sonde dans l'étude des voies et des interactions biologiques en raison de sa capacité à interagir avec des biomolécules spécifiques.
Mécanisme d'action
Le mécanisme d'action de la this compound dépend de son application. En chimie médicinale, elle peut agir en se liant à des enzymes ou des récepteurs spécifiques, modulant ainsi leur activité. La présence d'atomes de brome et de fluor peut améliorer l'affinité de liaison et la sélectivité du composé envers ses cibles moléculaires. Les voies exactes impliquées varient en fonction du contexte biologique spécifique .
Applications De Recherche Scientifique
4-Bromo-3-fluoro-3H-pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its ability to interact with specific biomolecules.
Mécanisme D'action
The mechanism of action of 4-bromo-3-fluoro-3H-pyridin-2-one depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets. The exact pathways involved would vary based on the specific biological context .
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-bromo-4-fluoropyridine
- 2-bromo-5-fluoropyridine
- 4-(bromométhyl)pyridine
Unicité
La 4-bromo-3-fluoro-3H-pyridin-2-one est unique en raison du positionnement spécifique des atomes de brome et de fluor sur le cycle de la pyridinone. Cette structure unique confère des propriétés chimiques distinctes, telles que la réactivité et la stabilité, ce qui la rend précieuse pour des applications spécifiques en chimie médicinale et en science des matériaux .
Propriétés
Formule moléculaire |
C5H3BrFNO |
|---|---|
Poids moléculaire |
191.99 g/mol |
Nom IUPAC |
4-bromo-3-fluoro-3H-pyridin-2-one |
InChI |
InChI=1S/C5H3BrFNO/c6-3-1-2-8-5(9)4(3)7/h1-2,4H |
Clé InChI |
ZTROPJOKKWFDRF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(C(=O)N=C1)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B12286834.png)

![10-Propyl-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B12286850.png)




![N-[2-[[[1,4-Dihydro-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinyl]carbonyl]oxy]ethyl]-N,N-dimethylbenzenemethanaminium Iodide](/img/structure/B12286895.png)


![2-Hydroxy-1-(3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B12286914.png)
![tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane](/img/structure/B12286920.png)


